molecular formula C24H25F3N2OS B12750523 10H-Phenothiazine, 10-((octahydro-2H-quinolizin-1-yl)acetyl)-2-(trifluoromethyl)-, (1S-trans)- CAS No. 156213-25-1

10H-Phenothiazine, 10-((octahydro-2H-quinolizin-1-yl)acetyl)-2-(trifluoromethyl)-, (1S-trans)-

Cat. No.: B12750523
CAS No.: 156213-25-1
M. Wt: 446.5 g/mol
InChI Key: AFWFJJVBHZOUEX-FUHWJXTLSA-N
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Description

10H-Phenothiazine, 10-((octahydro-2H-quinolizin-1-yl)acetyl)-2-(trifluoromethyl)-, (1S-trans)- is a complex organic compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry as antipsychotic and antihistamine agents. This compound’s unique structure, featuring a trifluoromethyl group and a quinolizinylacetyl moiety, suggests potential for various chemical and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10H-Phenothiazine derivatives typically involves multi-step organic reactions. A common approach might include:

    Formation of the Phenothiazine Core: This can be achieved through the cyclization of diphenylamine derivatives with sulfur.

    Introduction of the Trifluoromethyl Group: This step may involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the Quinolizinylacetyl Moiety: This could be done through acylation reactions using quinolizinylacetyl chloride or similar reagents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and catalytic processes might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions could target the phenothiazine core or the quinolizinylacetyl moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions might occur at various positions on the phenothiazine ring or the attached groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

Biology

Biologically, phenothiazine derivatives are known for their activity on the central nervous system. This compound might be investigated for potential antipsychotic, antidepressant, or antihistamine properties.

Medicine

In medicine, the compound could be explored for therapeutic applications, particularly in treating psychiatric disorders or allergic reactions.

Industry

Industrially, phenothiazine derivatives are used in dyes, pigments, and as stabilizers for polymers. This compound might find similar applications.

Mechanism of Action

The mechanism of action would depend on the specific biological activity being investigated. For example, if the compound has antipsychotic properties, it might act by blocking dopamine receptors in the brain. The trifluoromethyl group could enhance the compound’s lipophilicity, affecting its distribution and interaction with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: A well-known antipsychotic phenothiazine.

    Promethazine: An antihistamine phenothiazine.

    Trifluoperazine: Another antipsychotic phenothiazine with a trifluoromethyl group.

Uniqueness

The unique combination of the quinolizinylacetyl moiety and the trifluoromethyl group in 10H-Phenothiazine, 10-((octahydro-2H-quinolizin-1-yl)acetyl)-2-(trifluoromethyl)-, (1S-trans)- may confer distinct pharmacological properties, such as enhanced receptor binding affinity or altered metabolic stability.

Properties

CAS No.

156213-25-1

Molecular Formula

C24H25F3N2OS

Molecular Weight

446.5 g/mol

IUPAC Name

2-[(1S,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]-1-[2-(trifluoromethyl)phenothiazin-10-yl]ethanone

InChI

InChI=1S/C24H25F3N2OS/c25-24(26,27)17-10-11-22-20(15-17)29(19-8-1-2-9-21(19)31-22)23(30)14-16-6-5-13-28-12-4-3-7-18(16)28/h1-2,8-11,15-16,18H,3-7,12-14H2/t16-,18+/m0/s1

InChI Key

AFWFJJVBHZOUEX-FUHWJXTLSA-N

Isomeric SMILES

C1CCN2CCC[C@H]([C@H]2C1)CC(=O)N3C4=CC=CC=C4SC5=C3C=C(C=C5)C(F)(F)F

Canonical SMILES

C1CCN2CCCC(C2C1)CC(=O)N3C4=CC=CC=C4SC5=C3C=C(C=C5)C(F)(F)F

Origin of Product

United States

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